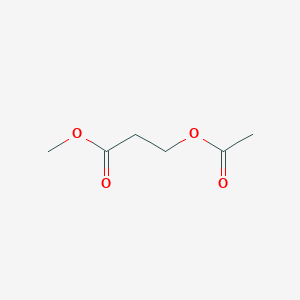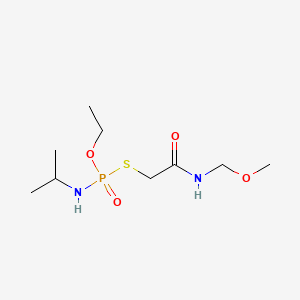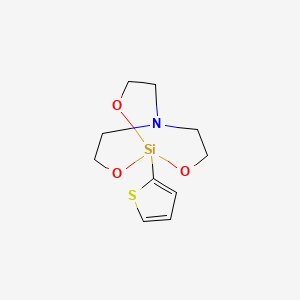
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(333)undecane is a complex organic compound featuring a unique bicyclic structure The compound contains a thienyl group, which is a five-membered ring containing sulfur, and a silabicyclo framework, which includes silicon, oxygen, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-1-thiophene, under specific conditions.
Construction of the Silabicyclo Framework: The silabicyclo structure is formed by reacting silicon-containing reagents with oxygen and nitrogen-containing compounds. This step often requires the use of catalysts and controlled reaction conditions to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl ring or the silabicyclo framework are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thienyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound’s unique structure makes it suitable for use in materials science, including the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves its interaction with specific molecular targets and pathways. The thienyl group can engage in π-π interactions with aromatic systems, while the silabicyclo framework can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Furyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but with a furyl group instead of a thienyl group.
1-(2-Pyridyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Contains a pyridyl group, offering different electronic properties.
Uniqueness: 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
41422-87-1 |
|---|---|
Formule moléculaire |
C10H15NO3SSi |
Poids moléculaire |
257.38 g/mol |
Nom IUPAC |
1-thiophen-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H15NO3SSi/c1-2-10(15-9-1)16-12-6-3-11(4-7-13-16)5-8-14-16/h1-2,9H,3-8H2 |
Clé InChI |
GEBJEDOKPRVAJU-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si]2(OCCN1CCO2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

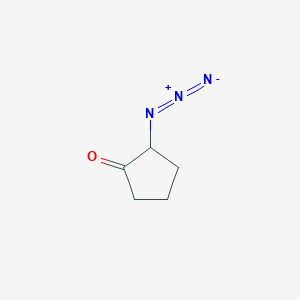

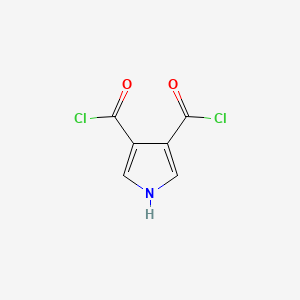
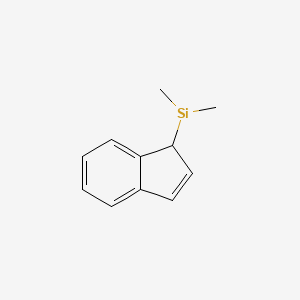
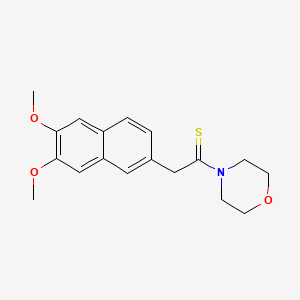
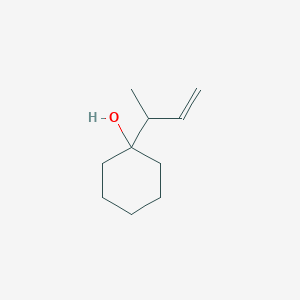
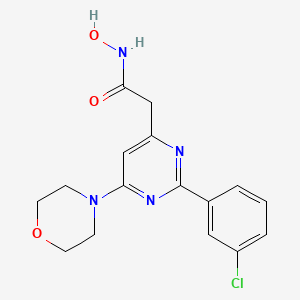
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)

